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Thermodynamic Analysis of Micellization

The table below summarizes the key thermodynamic parameters for lauryl isoquinolinium bromide

([C12iQuin]Br) and other surfactants for comparison, as found in the research.

. Standard Standard Standard
Cl-'ltlca| Free Energy Enthalpy of Entropy of Veasurement
Surfactant Micelle Of_ L Micellization, Micellization, Temperature
Concentration Micellization,
R AH° hic AS° nic [K]
(CMC) [mM] AG®mic
[k3/mol] [kd/Imol] [3/(mol-K)]
Lauryl 4.7 - - - 298
isoquinolinium
bromide
([C12iQuin]Br)
(1]
Lauryl 12.0 - - - 298
pyridinium
bromide

([C12PyrIBr) [1]
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o Standard Standard Standard

Crltlcal Free Energy Enthalpy of Entropy of Measurement
Surfactant Micelle Of_ o Micellization, Micellization, Temperature

Concentration Micellization,

AI'Iomic ASomic K]
(CMC) [mM] AG°mic
[kJ/mol] [kd/mol] [3/(mol-K)]

Octyl 155.0 - - - 298
isoquinolinium
bromide
([CsiQuin]Br)
(1]
Butyl 630.0 - - - 298
isoquinolinium
bromide
([C4iQuin]Br)
[1]
Lauryl 4.92 -33.5 -4.4 +97.5 298
isoquinolinium
bromide

([C12iQuin]Br)
(2]

The data indicates that [C12iQuin]Br has a much lower CMC than lauryl pyridinium bromide, suggesting it
forms micelles more readily and has better surface activity [1]. The micellization process for [C12iQuin]Br is

driven by a favorable entropy change (positive AS°;.), which outweighs the slightly unfavorable enthalpy
(positive AH®;;.), resulting in a spontaneous process (negative AG®y.) [2]. This is characteristic of an

enthalpy—entropy compensation phenomenon, common in surfactant micellization [1].

Experimental Protocols for Analysis

The thermodynamic data for [C12iQuin]Br is typically obtained through these established experimental

methods:
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e Surface Tension Measurements: The surface tension of agueous surfactant solutions is measured
across a concentration range. The CMC is identified as the point where the surface tension no longer
decreases significantly. Further analysis of the surface tension curve below the CMC allows for
calculating surface excess concentration (I',,4,) @nd minimum area per molecule (An,in) [1] [2].

¢ Electrical Conductivity Measurements: The specific conductivity of the solution is measured with
increasing surfactant concentration. The CMC is determined from the break point in the conductivity
vs. concentration plot. The degree of counterion dissociation (a) of micelles can be calculated from
the slope ratio above and below the CMC, which is essential for determining thermodynamic
parameters [1].

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is used to investigate the molecular
environment. Evidence from chemical shift changes confirms the self-aggregation of surfactants into
micelles and can reveal specific structural interactions, such as 1-1t stacking between isoquinoline
rings [1].

Thermodynamic Pathway of Micellization

The following diagram visualizes the thermodynamic process and the enthalpy-entropy compensation

relationship for [C12iQuin]Br micellization.
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This diagram illustrates that the micellization of [C12iQuin]Br is primarily driven by a large favorable
entropy increase (AS°;.) due to the hydrophobic effect [2]. The parallel n-n stacking of isoquinoline rings
provides a slight favorable contribution to enthalpy (AH®;.) [1]. The net result of these forces is a negative

Gibbs free energy change (AG®,;.), making micelle formation spontaneous.
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Key Comparative Insights

e Structural Advantage: The lower CMC of [C12iQuin]Br compared to [C12Pyr]Br with the same alkyl
chain length highlights the significant role of the bulky isoquinolinium head group and its capacity
for Tt-1t interactions, which promote aggregation [1].

e Driving Force: The process is entropy-driven at room temperature, typical for surfactants. The
release of structured water molecules around the hydrophobic chain (hydrophobic effect) provides the
major driving force, overcoming the slight endothermic contribution [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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